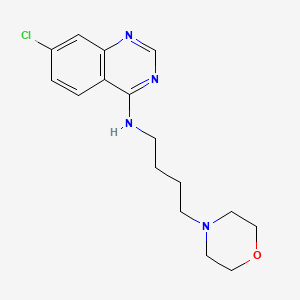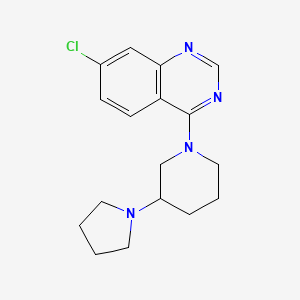
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is classified as a quinazoline derivative and is known to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine is not fully understood. However, studies suggest that the compound acts by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. For instance, the compound has been found to inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. Moreover, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
The compound 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the development and maintenance of tissues. Moreover, it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and anti-viral properties.
実験室実験の利点と制限
One of the main advantages of using 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways. This makes it a valuable tool compound for studying the role of these enzymes and pathways in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.
将来の方向性
There are several future directions for research involving 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine. One area of research could be to further explore the mechanism of action of this compound and identify the specific enzymes and signaling pathways that it targets. Additionally, the compound could be further studied for its potential applications in the treatment of cancer, inflammation, and viral infections. Moreover, future research could focus on developing more selective and less toxic analogs of this compound for use in lab experiments.
合成法
The synthesis of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine involves a multi-step process that starts with the condensation of 4-chloroanthranilic acid with 4-morpholinobutan-1-amine. The resulting intermediate is then subjected to a series of reactions involving reagents such as thionyl chloride, triethylamine, and acetic anhydride, leading to the formation of the final product.
科学的研究の応用
The compound 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine has shown potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Moreover, it has been used as a tool compound to study the role of certain enzymes and signaling pathways in various biological processes.
特性
IUPAC Name |
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c17-13-3-4-14-15(11-13)19-12-20-16(14)18-5-1-2-6-21-7-9-22-10-8-21/h3-4,11-12H,1-2,5-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEQNBQKYOVHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7635460.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7635471.png)
![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)
![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)



![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)

![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)

![4-chloro-2-fluoro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7635540.png)
